molecular formula C18H29N3O4S2 B2490049 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine CAS No. 879053-99-3

1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

Cat. No.: B2490049
CAS No.: 879053-99-3
M. Wt: 415.57
InChI Key: LGGYKIRYTPINNV-UHFFFAOYSA-N
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Description

1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is a complex organic compound featuring both sulfonyl and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common route starts with the sulfonylation of 3,4-dimethylphenylamine using sulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or partially reduced sulfonyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function.

Comparison with Similar Compounds

    1-((3,4-Dimethylphenyl)sulfonyl)piperazine: Lacks the additional sulfonyl-piperidine group.

    4-((4-Methylpiperidin-1-yl)sulfonyl)piperazine: Lacks the dimethylphenyl-sulfonyl group.

Uniqueness: 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is unique due to the presence of both sulfonyl groups attached to different functional moieties, which can provide a dual mode of action and potentially enhance its biological activity and specificity.

This compound’s dual sulfonyl groups and piperazine ring make it a versatile molecule for various applications in scientific research and industry.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGYKIRYTPINNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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